![molecular formula C6H5NaO6S B139734 5-Sulfooxymethylfurfural sodium salt CAS No. 1330171-28-2](/img/structure/B139734.png)
5-Sulfooxymethylfurfural sodium salt
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Overview
Description
5-Sulfooxymethylfurfural sodium salt (5-SMF) is an organic compound used in a variety of scientific research applications. It is an important reagent in organic synthesis due to its unique reactivity and versatility. 5-SMF is a sodium salt of 5-sulfooxymethylfurfural, which is a derivative of furfural, a naturally occurring aromatic aldehyde. 5-SMF is a colorless solid with a melting point of 215-218°C and a boiling point of 250-252°C. It is soluble in water and many organic solvents, making it a useful reagent for organic synthesis.
Scientific Research Applications
Induction of Colonic Aberrant Crypt Foci Studies
A study investigated the induction of colonic aberrant crypt foci (ACF) in murine models by 5-sulfooxymethylfurfural (SMF), a metabolite of 5-hydroxymethylfurfural (HMF). The research found no evidence for induction of ACF by HMF or SMF, suggesting the non-carcinogenic nature of these compounds in the models used. This highlights the importance of 5-Sulfooxymethylfurfural Sodium Salt in studying potential carcinogenic compounds and their metabolites (Florian et al., 2012).
Catalysis and Chemical Production
Research into the preparation of 5-hydroxymethylfurfural (HMF) by the dehydration of fructose revealed that acidic ionic liquids, including those related to 5-Sulfooxymethylfurfural Sodium Salt, play a significant role in the reaction. The study offers insights into the relationship between acidity and activity in chemical reactions, suggesting the potential use of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and chemical production processes (Bao et al., 2008).
Energy Storage and Battery Technology
5-Sulfooxymethylfurfural Sodium Salt and related compounds have been studied in the context of sodium and sodium-ion batteries. The research provides an overview of the development and applications of these batteries, indicating the potential role of 5-Sulfooxymethylfurfural Sodium Salt in advancing energy storage technology (Delmas, 2018).
Organic Electrode Materials
Studies have demonstrated the use of sodium sulfonate groups substituted anthraquinone, related to 5-Sulfooxymethylfurfural Sodium Salt, as an organic positive electrode material in potassium batteries. This research highlights the potential of 5-Sulfooxymethylfurfural Sodium Salt in developing high-performance organic electrode materials for battery technology (Zhao et al., 2018).
Catalysis in Raw Material Valorization
A study on the use of sulfonic-acid functionalized diimidazolium salts for the conversion of fructose and sucrose to 5-HMF highlights the potential application of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and raw material valorization processes. The research points towards the importance of structural features and acidity in these reactions (Marullo et al., 2019).
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is synthesized by reacting 5-hydroxymethylfurfural with sulfurous acid . The resulting compound may interact with its targets through its sulfooxy and aldehyde functional groups.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may influence protein structure or function, but specific effects would depend on the context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Sulfooxymethylfurfural Sodium Salt. For instance, it is a white crystalline solid that is soluble in water . Therefore, its solubility and stability could be affected by factors such as pH and temperature. It should be stored at 2-8°C .
properties
IUPAC Name |
sodium;(5-formylfuran-2-yl)methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGQDPJPVHDGB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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